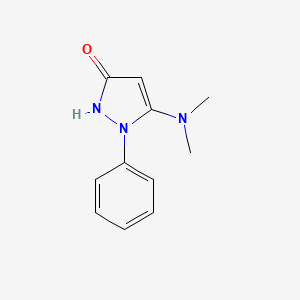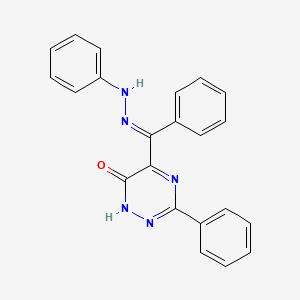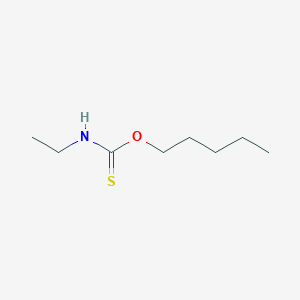![molecular formula C22H20N2O6 B12904507 Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate CAS No. 4113-94-4](/img/structure/B12904507.png)
Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core, which is a heterocyclic aromatic organic compound similar to pyridine. The presence of ester groups and benzene rings in its structure suggests its utility in organic synthesis and potential biological activities.
Méthodes De Préparation
The synthesis of Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrimidine Core: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Benzene Rings: The benzene rings can be introduced via Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step involves esterification, where carboxylic acid groups are converted to ester groups using methanol and an acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the methoxy groups, forming amides or thioesters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate depends on its interaction with molecular targets. The pyrimidine core can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate can be compared with similar compounds like:
Di-tert-butyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate: This compound has a similar pyrimidine core but different ester groups, leading to variations in reactivity and applications.
Dimethyl 2,4-dioxo-1,3-diazine-5,6-dicarboxylate: Another pyrimidine derivative with different substituents, affecting its chemical and biological properties.
Propriétés
Numéro CAS |
4113-94-4 |
|---|---|
Formule moléculaire |
C22H20N2O6 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
methyl 4-[[3-[(4-methoxycarbonylphenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzoate |
InChI |
InChI=1S/C22H20N2O6/c1-29-20(26)17-7-3-15(4-8-17)13-23-12-11-19(25)24(22(23)28)14-16-5-9-18(10-6-16)21(27)30-2/h3-12H,13-14H2,1-2H3 |
Clé InChI |
BUKOHVGMKUNCGR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12904432.png)

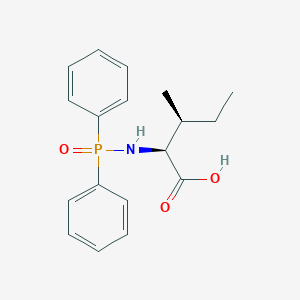
![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)
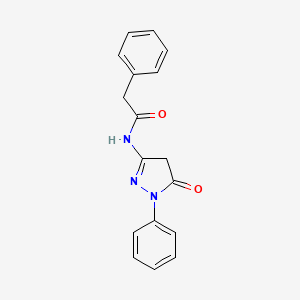

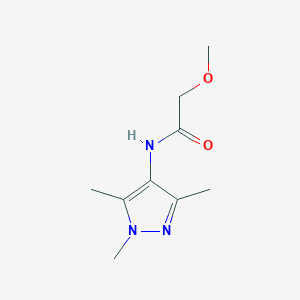
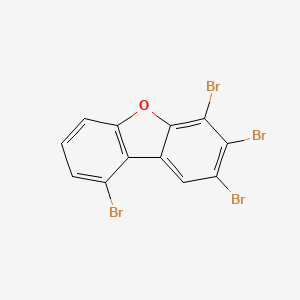
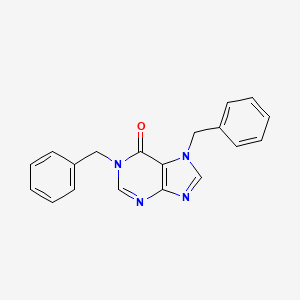
![Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-](/img/structure/B12904492.png)
